

# CAS number 84902-24-9 characterization

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## Compound of Interest

Compound Name: 2-Amino-3-methylbenzaldehyde

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An In-Depth Technical Guide to **2-Amino-3-methylbenzaldehyde** (CAS 84902-24-9): Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**2-Amino-3-methylbenzaldehyde** (CAS No. 84902-24-9) is a substituted aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry.<sup>[1]</sup> Its unique molecular architecture, featuring an aldehyde, a primary amine, and a methyl group positioned on a benzene ring, provides a rich platform for a diverse range of chemical transformations. The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde function dictates its reactivity, making it a key intermediate for the synthesis of pharmaceuticals, dyes, and complex heterocyclic systems.<sup>[1][2]</sup> This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its physicochemical properties, spectroscopic characterization, synthesis methodologies, and critical applications.

## Part 1: Physicochemical and Structural Characterization

The utility of **2-Amino-3-methylbenzaldehyde** stems from its distinct structural features. The ortho-disposition of the amino and aldehyde groups facilitates intramolecular hydrogen bonding and enables its participation as a bidentate ligand or precursor in cyclization reactions. The adjacent methyl group provides steric influence, which can be leveraged to control regioselectivity in subsequent reactions and enhance the stability of derivatives.<sup>[1]</sup>

Table 1: Core Properties and Identifiers of **2-Amino-3-methylbenzaldehyde**

Property	Value	Source(s)
CAS Number	84902-24-9	[1][3][4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	[1][3][4][5]
Molecular Weight	135.16 g/mol	[1][3][4][5]
IUPAC Name	2-amino-3-methylbenzaldehyde	[1][3][6]
Synonyms	Benzaldehyde, 2-amino-3-methyl-	[5][6]
SMILES	CC1=C(C(=CC=C1)C=O)N	[1][3]
InChI Key	ONXVKRQZYPIRQJ-UHFFFAOYSA-N	[1][3]
Predicted Boiling Point	265.3 ± 28.0 °C	[5]
Predicted Density	1.129 ± 0.06 g/cm <sup>3</sup>	[5]

## Part 2: Spectroscopic Analysis for Structural Verification

Confirming the identity and purity of **2-Amino-3-methylbenzaldehyde** is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the aldehyde proton (-CHO) between  $\delta$  9.5-10.5 ppm. The aromatic protons will appear in the  $\delta$  6.5-7.5 ppm region, with their splitting pattern revealing the substitution on the ring. A singlet for the methyl group (-CH<sub>3</sub>) will be observed in the upfield region, typically around  $\delta$

2.0-2.5 ppm. The amino group ( $-\text{NH}_2$ ) protons often present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

- $^{13}\text{C}$  NMR: The carbon spectrum will corroborate the structure, with a characteristic signal for the aldehyde carbonyl carbon downfield ( $\delta$  190-200 ppm). Aromatic carbons will resonate between  $\delta$  110-150 ppm, and the methyl carbon will appear upfield around  $\delta$  15-25 ppm.

## Experimental Protocol: $^1\text{H}$ NMR Spectrum Acquisition

This protocol outlines a standard procedure for sample preparation and analysis, ensuring reproducible and high-quality data.

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **2-Amino-3-methylbenzaldehyde**.
  - Dissolve the sample in  $\sim$ 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals.
  - Add a small amount of Tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
  - Cap the NMR tube securely and gently invert several times to ensure a homogenous solution.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial for achieving high resolution.
- Data Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum using a pulse angle of 90 degrees.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
  - Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  - Integrate the peaks to determine the relative ratio of protons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of **2-Amino-3-methylbenzaldehyde** will be characterized by the following absorption bands:

- N-H Stretch: Two distinct peaks in the  $3300\text{-}3500\text{ cm}^{-1}$  region, characteristic of a primary amine ( $\text{-NH}_2$ ).
- C-H Stretch (Aromatic): Signals typically appear just above  $3000\text{ cm}^{-1}$ .
- C=O Stretch (Aldehyde): A strong, sharp absorption band around  $1660\text{-}1700\text{ cm}^{-1}$ . Conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent amino group may shift this peak to a lower frequency.
- C=C Stretch (Aromatic): Medium to weak absorptions in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

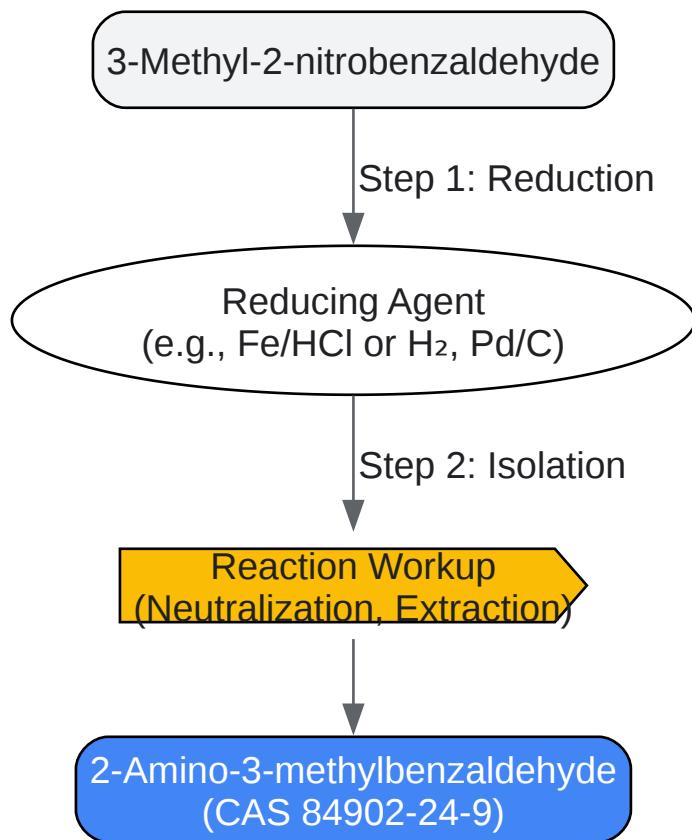
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For **2-Amino-3-methylbenzaldehyde**, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 135$ , corresponding to the molecular weight. Key fragmentation pathways would involve the loss of the aldehyde proton ( $\text{M}-1$ ) or the entire formyl group ( $\text{M}-29$ ), providing further structural confirmation.

## Part 3: Strategic Synthesis Methodologies

The synthesis of **2-Amino-3-methylbenzaldehyde** can be approached through both classical and modern synthetic routes, each with distinct advantages.

## Classical Synthesis: Reduction of a Nitro Precursor

A common and reliable method begins with a commercially available nitro-substituted benzaldehyde. The core of this strategy is the selective reduction of the nitro group to a primary amine without affecting the aldehyde functionality.[1]



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Caption: Classical synthesis workflow for **2-Amino-3-methylbenzaldehyde**.

## Experimental Protocol: Synthesis via Nitro Reduction

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2-nitrobenzaldehyde (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

- Addition of Reducing Agent: Add iron powder (Fe, ~3 equivalents) followed by the slow, portion-wise addition of concentrated hydrochloric acid (HCl). The reaction is exothermic and may require external cooling to maintain control.
- Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Isolation:
  - Cool the reaction mixture to room temperature and filter to remove the iron salts.
  - Carefully neutralize the filtrate with an aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) or sodium hydroxide ( $\text{NaOH}$ ) until the pH is basic.
  - Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
  - Combine the organic extracts, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **2-Amino-3-methylbenzaldehyde** using column chromatography on silica gel to obtain the final product with high purity.

## Modern Synthetic Approaches

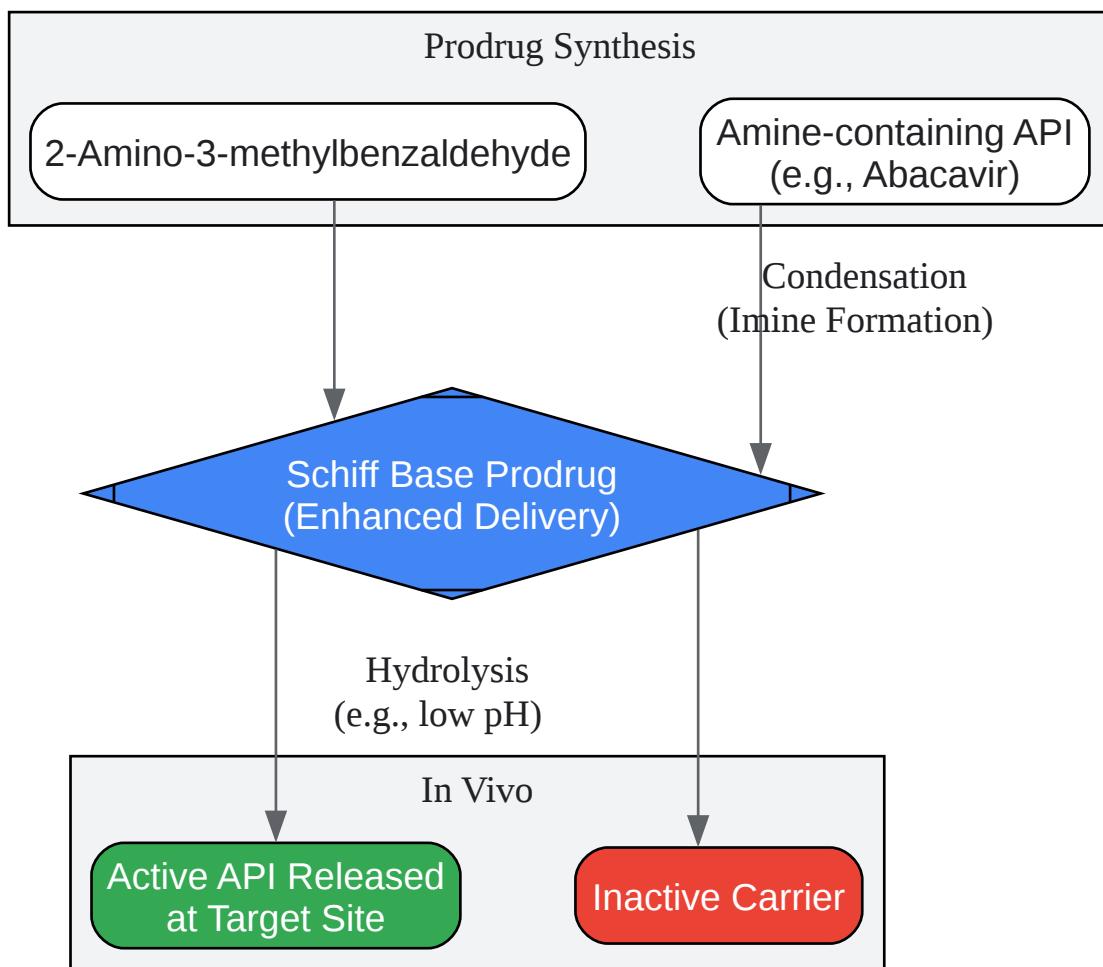
More advanced strategies offer improved efficiency and functional group tolerance. Boron-directed C-H activation is a notable example, where an iridium catalyst installs a boronate ester onto the aromatic ring, which is subsequently converted to the amino group via amination or a Suzuki-Miyaura coupling reaction.<sup>[1]</sup> These methods are particularly advantageous for creating complex derivatives with high precision.<sup>[1]</sup>

## Part 4: Applications in Drug Development and Synthesis

The true value of **2-Amino-3-methylbenzaldehyde** lies in its application as a versatile synthon. Its ability to readily form Schiff bases (imines) upon reaction with primary amines is central to its utility in constructing complex molecular frameworks.<sup>[1]</sup>

## Case Study: Antiviral Prodrug Synthesis

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Derivatives of **2-Amino-3-methylbenzaldehyde** have been instrumental in synthesizing prodrugs of Abacavir, a potent inhibitor of HIV-1 reverse transcriptase.<sup>[1]</sup> In this approach, a Schiff base is formed between the aldehyde and an amine-containing drug, creating a linkage that is stable in circulation but can be hydrolyzed at the target site to release the active drug.



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Caption: Prodrug strategy using a Schiff base linkage.

## Other Key Applications

- Asymmetric Synthesis: Chiral acetals derived from this compound have been used as auxiliaries to direct stereoselective nucleophilic additions, achieving high diastereomeric ratios in the synthesis of complex molecules like Amprenavir analogs.[1]
- Heterocyclic Chemistry: It is a precursor for synthesizing quinolines and other heterocyclic systems, which are common scaffolds in pharmaceuticals.
- Dyes and Pigments: The chromophoric nature of the molecule makes it a useful intermediate in the production of various colorants.[1]
- Agrochemicals: Benzaldehyde derivatives are explored for their herbicidal and fungicidal properties, which are often linked to the generation of reactive oxygen species (ROS) that induce oxidative stress in target organisms.[1]

## Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling of **2-Amino-3-methylbenzaldehyde** is essential for laboratory safety.

- Hazard Identification: The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] The signal word is "Warning".[3]
- Handling Precautions:
  - Always handle in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of vapors and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, typically at 2–8 °C, to prevent degradation via oxidation or polymerization.[5]

## Conclusion

**2-Amino-3-methylbenzaldehyde** (CAS 84902-24-9) is more than a simple chemical intermediate; it is a strategic tool for chemists in both academic and industrial research. Its well-defined reactivity, particularly in the formation of Schiff bases, combined with accessible synthesis routes, makes it an invaluable precursor for a wide array of high-value molecules. From enhancing the delivery of antiviral drugs to enabling complex stereocontrolled reactions, its contributions continue to expand, solidifying its role as a key player in the landscape of modern organic and medicinal chemistry.

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## References

- 1. Buy 2-Amino-3-methylbenzaldehyde | 84902-24-9 [smolecule.com]
- 2. 2-Amino-6-methylbenzaldehyde | 99646-81-8 | Benchchem [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. americanelements.com [americanelements.com]
- 5. 84902-24-9 | CAS DataBase [chemicalbook.com]
- 6. 2-Amino-3-methylbenzaldehyde | C8H9NO | CID 14085176 - PubChem [pubchem.ncbi.nlm.nih.gov]
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